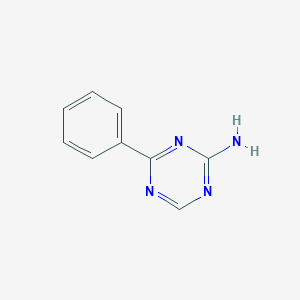

4-Phenyl-1,3,5-triazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-6-11-8(13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIXVMRSSZXQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274559 | |

| Record name | 2-AMINO-4-PHENYL-S-TRIAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1853-95-8 | |

| Record name | 4-Phenyl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1853-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINO-4-PHENYL-S-TRIAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Phenyl 1,3,5 Triazin 2 Amine and Its Derivatives

Classical and Conventional Synthesis Approaches

Traditional methods for synthesizing 4-phenyl-1,3,5-triazin-2-amine and its analogues have been well-established and widely used. These approaches often involve multi-step procedures and are characterized by their reliability and predictability.

Nucleophilic Aromatic Substitution (S_NAr) Reactions of Halogenated Triazines with Amines

Nucleophilic aromatic substitution (S_NAr) is a cornerstone in the synthesis of substituted triazines. This method takes advantage of the high reactivity of halogenated triazines, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), towards nucleophiles. The chlorine atoms on the triazine ring can be sequentially replaced by various nucleophiles, including amines, by carefully controlling the reaction temperature. researchgate.netmdpi.com

Generally, the first substitution occurs at a low temperature, typically 0–5 °C, the second at room temperature, and the third at a higher temperature, around 70–100 °C. researchgate.net This stepwise replacement allows for the controlled synthesis of mono-, di-, and tri-substituted triazines. For the synthesis of derivatives of this compound, a halogenated triazine is reacted with an appropriate amine. For instance, the reaction of a dichloro-s-triazine derivative with an amine can lead to the formation of the desired product. nih.gov The reaction is often carried out in the presence of a base, such as sodium carbonate or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid formed during the reaction. troindia.innih.govnih.gov

Photoredox catalysis has also emerged as a method for the substitution of aromatic halides with tertiary amines, offering an alternative to traditional thermal conditions. mdpi.com

Condensation Reactions Utilizing Cyanuric Chloride and Anilines

A widely employed and efficient method for the synthesis of this compound derivatives involves the condensation reaction of cyanuric chloride with anilines. asianpubs.orgtaylorfrancis.com This reaction is a classic example of nucleophilic aromatic substitution, where the amino group of the aniline (B41778) attacks the electron-deficient carbon atoms of the triazine ring, leading to the displacement of the chlorine atoms.

The synthesis of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine, a key intermediate, is achieved by reacting cyanuric chloride with aniline at a low temperature (0-5°C) in a suitable solvent system, such as acetone/water, in the presence of a base like sodium carbonate to neutralize the liberated HCl. nih.gov Further reaction of this intermediate with other amines or nucleophiles allows for the synthesis of a variety of derivatives. ycmou.ac.in For example, reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) with substituted anilines in the presence of anhydrous K2CO3 in dry THF has been shown to produce novel 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives in excellent yields. asianpubs.orgtaylorfrancis.com

The stepwise nature of the substitution on cyanuric chloride allows for the controlled introduction of different substituents. The first chlorine atom is the most reactive and is typically substituted at 0-5 °C. The second chlorine atom requires a higher temperature (around 30-50 °C), and the third requires even more forcing conditions (90-100 °C). ycmou.ac.in This differential reactivity is fundamental to the synthesis of unsymmetrically substituted triazines.

Modern and Efficient Synthetic Protocols

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and atom-economical synthetic methods. These modern protocols often offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures compared to classical methods.

One-Pot and Multi-Component Reactions

One-pot and multi-component reactions (MCRs) have gained prominence in the synthesis of complex molecules like this compound derivatives due to their efficiency and convergence. scilit.com These reactions involve the combination of three or more reactants in a single reaction vessel to form a product that incorporates portions of all the reactants.

A notable example is the one-pot, three-component synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazin-2-amines. This is achieved by reacting cyanamide, an aromatic aldehyde, and an amine (such as piperidine (B6355638), dimethylamine, or butylamine) under controlled microwave heating. arkat-usa.orgresearchgate.net Similarly, 4-aryl-6-cycloamino-1,3,5-triazin-2-amines can be synthesized in a one-pot manner from cyanoguanidine, aromatic aldehydes, and cyclic amines under microwave irradiation. scilit.comresearchgate.netthieme-connect.com Another efficient multi-component approach involves the cyclization of methyl ketones, cyanamides, and arylamines to produce 2,4-diamino-1,3,5-triazines. acs.org Furthermore, a catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates has been developed for the synthesis of 1,3,5-triazine-2,4-dithione derivatives. d-nb.infobeilstein-journals.org

These MCRs often proceed with high atom economy and can generate a diverse library of compounds from readily available starting materials.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wiley.com This technology has been successfully applied to the synthesis of 1,3,5-triazine (B166579) derivatives. researchgate.net

For instance, the synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazin-2-amines has been efficiently achieved through a one-pot, multi-component reaction under controlled microwave irradiation. arkat-usa.orgresearchgate.net In this method, cyanamide, an aromatic aldehyde, and an amine are reacted together under neat conditions. Another example is the microwave-assisted synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines from cyanoguanidine, aromatic aldehydes, and cyclic amines. scilit.comresearchgate.netthieme-connect.com This approach involves a three-component reaction followed by dehydrogenative aromatization.

Microwave heating has also been employed in the final substitution step of multi-step syntheses, proving to be superior to traditional heating by increasing yields and significantly reducing reaction times. d-nb.info The development of green synthetic protocols for 1,3,5-triazine derivatives with potential anticancer activity has also utilized microwave-assisted methods, highlighting the efficiency and sustainability of this technique. mdpi.comnih.govresearchgate.net

Ultrasound-Assisted Green Chemistry Approaches

In the pursuit of environmentally benign synthetic methodologies, ultrasound irradiation has been recognized as a valuable tool in green chemistry. jmaterenvironsci.com Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields, often under milder conditions than conventional methods.

The synthesis of 1,3,5-triazine derivatives has benefited from the application of ultrasound. For example, a sonochemical method has been developed for the synthesis of 1,3,5-triazine derivatives in aqueous media, significantly shortening reaction times to just 5 minutes while maintaining high yields (>75%). mdpi.com This approach is considered significantly greener than classical methods. Another study demonstrated that the ultrasound-assisted synthesis of N2,N4,N6-tris((pyridin-2-ylamino)methyl)-1,3,5-triazine-2,4,6-triamine at room temperature was completed in 30-35 minutes with an 84% yield, outperforming the conventional method which required 5-6 hours of reflux for a 69% yield. nih.gov

Ultrasound irradiation has also been used for the synthesis of 1,3,5-triaryl-1,3,5-hexahydrotriazines from aryl amines and formaldehyde, with a mixture of water and ethanol (B145695) found to be the optimal solvent system. jmaterenvironsci.com These examples underscore the potential of ultrasound-assisted synthesis as a rapid, efficient, and environmentally friendly alternative for the preparation of this compound and its derivatives. aip.org

Data Tables

Table 1: Comparison of Conventional vs. Modern Synthetic Methods for Triazine Derivatives

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

| Classical S_NAr | Several hours to days | Moderate to Good | Well-established, predictable |

| Microwave-Assisted | Minutes to hours | Good to Excellent | Rapid, high yields, clean reactions |

| Ultrasound-Assisted | Minutes to hours | Good to Excellent | Fast, energy-efficient, green |

| One-Pot/MCR | Varies | Moderate to Excellent | High efficiency, atom economy |

Catalyzed Synthesis Methodologies (e.g., Ruthenium-Catalyzed Oxidative Synthesis)

Ruthenium-catalyzed reactions have emerged as an efficient method for the synthesis of substituted 1,3,5-triazine derivatives. acs.orgrsc.org These methods often offer mild reaction conditions and tolerate a variety of functional groups.

One notable approach involves the ruthenium-catalyzed synthesis of tri-substituted 1,3,5-triazines from alcohols and biguanides. rsc.org This reaction proceeds in moderate to good yields and is compatible with benzyl (B1604629) alcohols bearing functionalities like halogens. rsc.org The general procedure involves reacting an alcohol with a biguanide (B1667054) hydrochloride in the presence of a ruthenium catalyst, such as RuCl2(COD), and a base like potassium tert-butoxide (t-BuOK) in a suitable solvent like dioxane at elevated temperatures. rsc.org For instance, the reaction of benzyl alcohol with N,N-dimethylbiguanide hydrochloride using a RuCl2(COD) catalyst yields N,N-dimethyl-6-phenyl-1,3,5-triazine-2,4-diamine. rsc.org

Another significant ruthenium-catalyzed method is the oxidative synthesis of N-(2-triazine)indoles through C-H activation. mdpi.comresearchgate.net This process involves the reaction of N-phenyl triazines with alkynes in the presence of a ruthenium catalyst, such as [Ru(p-cymene)Cl2]2, and a copper-based oxidant. mdpi.comresearchgate.net This strategy allows for the construction of complex indole-functionalized triazine derivatives in moderate to good yields. mdpi.comresearchgate.net The reaction is believed to proceed through a six-membered ruthenacycle intermediate, where the triazine ring provides chelation assistance. researchgate.net

Furthermore, ruthenium catalysts have been utilized in the dehydrogenative synthesis of 2,4,6-triaryl-1,3,5-triazines from aryl methanols and amidines. researchgate.net This approach is advantageous as it uses readily available and stable alcohols instead of aldehydes. researchgate.net The reaction is typically carried out with a catalyst system like [RuCl2(p-cymene)]2/Cs2CO3. researchgate.net While these catalyzed methods are powerful, transition-metal-free alternatives are also being explored, such as the NIS-catalyzed oxidative cyclization of alcohols with amidines. researchgate.net

Table 1: Examples of Ruthenium-Catalyzed Synthesis of Triazine Derivatives

| Reactants | Catalyst System | Product | Yield | Reference |

| Benzyl alcohol, N,N-dimethylbiguanide HCl | RuCl2(COD), t-BuOK | N,N-dimethyl-6-phenyl-1,3,5-triazine-2,4-diamine | - | rsc.org |

| N-phenyl triazines, alkynes | [Ru(p-cymene)Cl2]2, Cu(OAc)2 | N-(2-triazine)indoles | Moderate to good | mdpi.comresearchgate.net |

| Aryl methanols, amidines | [RuCl2(p-cymene)]2, Cs2CO3 | 2,4,6-triaryl-1,3,5-triazines | - | researchgate.net |

Derivatization Strategies and Functionalization of the Triazine Core

The functionalization of the 1,3,5-triazine core is a key strategy for tailoring the properties of these molecules for specific applications. The ease of displacing chlorine atoms from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with various nucleophiles makes it a versatile starting material for creating a wide array of mono-, di-, and tri-substituted derivatives. ijpsr.comclockss.org

The introduction of different substituents onto the triazine ring allows for the fine-tuning of its electronic, steric, and physicochemical properties. rsc.orgnih.gov This is crucial for applications in drug discovery and materials science. For example, the synthesis of a series of N'-{4-((3-chloro-4-fluorophenyl) amino)-6-((-aryl) amino) -1, 3, 5-triazin-2-yl} isonicotinohydrazides demonstrated that the introduction of hydroxyl, methoxy, nitro, chloro, and bromo groups to the triazine framework enhanced antibacterial and antifungal activities. researchgate.net

In another study, a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were synthesized by reacting mono- and dihydrazinyl-s-triazines with acetylacetone. nih.gov Specific derivatives, such as N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine, showed promising antiproliferative activity against cancer cell lines. nih.gov The synthetic strategy often involves a stepwise nucleophilic substitution on cyanuric chloride. For instance, reacting cyanuric chloride first with one amine, then a second, and finally a third allows for the controlled introduction of different substituents at the 2, 4, and 6 positions of the triazine ring. ijpsr.com

Schiff base derivatives of aminotriazines represent an important class of compounds with diverse applications. These are typically synthesized through the condensation reaction of an amino-substituted triazine with an appropriate aldehyde or ketone. nih.govnih.gov For example, 1,3,5-triazine Schiff base derivatives have been prepared by reacting 2-hydrazino-4,6-disubstituted-1,3,5-triazine derivatives with various aldehydes in ethanol, often with a few drops of acetic acid as a catalyst, under reflux conditions. nih.gov

In one study, Schiff bases were derived from 4-phenyl-1,3,5-triazine-2,6-diamine and salicylaldehyde (B1680747) derivatives. researchgate.net These ligands were then used to form metal complexes with Ni(II), Cu(II), and Zn(II). researchgate.net Spectroscopic analysis revealed that the Schiff base ligands acted as tetradentate chelating agents, coordinating to the metal centers through the deprotonated phenolate (B1203915) oxygen and the azomethine nitrogen atoms. researchgate.net Similarly, triazine-based dialdehydes have been used as templates to synthesize Schiff's bases by reacting them with various anilines in methanol (B129727) at reflux temperature, with concentrated HCl as a catalyst. arabjchem.org

Table 2: Synthesis of Schiff Base Derivatives from Aminotriazines

| Aminotriazine Precursor | Aldehyde/Ketone | Reaction Conditions | Product Type | Reference |

| 2-Hydrazino-4,6-disubstituted-1,3,5-triazines | Various aldehydes | Ethanol, acetic acid, reflux | 1,3,5-Triazine Schiff bases | nih.gov |

| 4-Phenyl-1,3,5-triazine-2,6-diamine | Salicylaldehyde derivatives | - | Tetradentate Schiff base ligands | researchgate.net |

| Triazine-based dialdehyde | Various anilines | Methanol, conc. HCl, reflux | DIPOD Schiff's bases | arabjchem.org |

Star-shaped molecules (SSMs) with a 1,3,5-triazine core have garnered significant attention due to their unique architectures and potential applications in materials science. nih.govresearchgate.netrsc.org The synthesis of these molecules often utilizes the C3 symmetry of the triazine ring as a central scaffold.

A common strategy involves the cyclotrimerization of nitriles. For instance, tris(4-(thiophenyl)phenyl)-1,3,5-triazines can be obtained via the cyclotrimerization of (thiophenyl)benzonitriles in the presence of trifluoromethanesulfonic acid (CF3SO3H). wiley.com Another key synthetic route is the nucleophilic substitution of all three chlorine atoms of cyanuric chloride with suitable building blocks. rsc.orgajchem-a.com For example, 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine, a versatile precursor for more complex star-shaped structures, can be synthesized from cyanuric chloride and 4-hydroxybenzaldehyde. rsc.org This precursor can then undergo further reactions, such as Michael and Hantzsch reactions, to link various heterocyclic moieties to the triazine core. rsc.org The resulting star-shaped molecules often exhibit interesting photophysical and liquid crystalline properties. rsc.orgajchem-a.com

Synthesis of Schiff Base Derivatives

Role as Key Intermediates in Complex Organic Synthesis

This compound and its derivatives serve as crucial intermediates in the synthesis of more complex and biologically active molecules. solubilityofthings.comgoogle.commdpi.comlkouniv.ac.in The triazine scaffold provides a rigid and versatile platform for the construction of compounds with diverse functionalities.

For instance, 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has been used as a key intermediate in the synthesis of a series of morpholine-functionalized 1,3,5-triazine derivatives with potential anticancer activity. mdpi.com By reacting this intermediate with various amines, a library of compounds was generated and evaluated for their cytotoxic effects against colorectal cancer cell lines. mdpi.com This highlights how the triazine core can be systematically modified to explore structure-activity relationships.

Furthermore, the reactivity of the amino group and other substituents on the triazine ring allows for its incorporation into larger, more complex molecular architectures. mdpi.com The synthesis of various heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and triazolo[4,3-a]pyrimidines, often starts from appropriately substituted aminotriazines. The inherent chemical properties of the 1,3,5-triazine ring, including its planarity and ability to participate in hydrogen bonding and π-π stacking interactions, make it a valuable building block in supramolecular chemistry and the design of functional materials. acs.orgacs.org

Advanced Spectroscopic and Structural Characterization Techniques for 4 Phenyl 1,3,5 Triazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Phenyl-1,3,5-triazin-2-amine, both ¹H and ¹³C NMR analyses provide definitive evidence for its molecular structure. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons are observed. researchgate.net A broad singlet is typically seen for the amine (-NH₂) protons, while the aromatic protons of the phenyl group and the proton on the triazine ring appear as multiplets in the aromatic region of the spectrum. researchgate.net

A detailed study reported the following chemical shifts (δ) and coupling constants (J): a triplet at 8.69 ppm (J = 7.2 Hz), a triplet at 8.40 ppm (J = 7.5 Hz), and a quartet at 7.49 ppm (J = 7.7 Hz) are attributed to the aromatic and triazine protons. researchgate.net A characteristic singlet for the two amine protons appears at 5.48 ppm. researchgate.net The integration of these signals confirms the number of protons in each chemical environment, aligning with the compound's structure.

Table 1: ¹H NMR Spectral Data for this compound researchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.69 | Triplet (t) | 7.2 | Aromatic/Triazine CH |

| 8.40 | Triplet (t) | 7.5 | Aromatic CH |

| 7.49 | Quartet (q) | 7.7 | Aromatic CH |

Solvent: Chloroform-d (CDCl₃), Frequency: 600 MHz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum shows distinct signals for the carbons in the triazine and phenyl rings. researchgate.net The carbons of the triazine ring are typically observed at lower field (higher ppm values) due to the electron-withdrawing effect of the nitrogen atoms. researchgate.net In a study using deuterated chloroform, signals were recorded at δ 171.76, 166.90, and 166.71 ppm, which are characteristic of the triazine ring carbons. researchgate.net The carbons of the phenyl ring resonate at δ 135.69, 132.34, and 128.57 ppm. researchgate.net

Table 2: ¹³C NMR Spectral Data for this compound researchgate.net

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 171.76 | Triazine Ring Carbon |

| 166.90 | Triazine Ring Carbon |

| 166.71 | Triazine Ring Carbon |

| 135.69 | Phenyl Ring Carbon |

| 132.34 | Phenyl Ring Carbon |

Solvent: Chloroform-d (CDCl₃), Frequency: 151 MHz

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound, typically recorded using a KBr pellet, displays characteristic absorption bands that confirm its structure. researchgate.net Key vibrational frequencies include a strong band for the N-H stretching of the primary amine group, C=N stretching from the triazine ring, C-N single bond stretching, and C-H stretching from the benzene (B151609) ring. researchgate.net

Table 3: FT-IR Spectral Data for this compound researchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3369.59 | Stretching (ν) | N-H (Primary Amine) |

| 1643.33 | Stretching (ν) | C=N (Triazine Ring) |

| 1348.22 | Stretching (ν) | C-N |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Using Electrospray Ionization (ESI-MS), the mass spectrum of this compound shows a prominent peak corresponding to the protonated molecule [M+H]⁺. researchgate.net A reported high-resolution mass spectrometry (HRMS) analysis identified a peak at an m/z (mass-to-charge ratio) of 173.0824, which is consistent with the calculated molecular formula of the protonated species, confirming the molecular weight of the compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of triazine derivatives is characterized by absorption bands resulting from n→π* and π→π* electronic transitions associated with the phenyl and triazine rings. asianpubs.orgtsijournals.com For substituted phenylthiazolyl 1,3,5-triazine (B166579) derivatives, UV absorption has been noted around 300 nm, attributed to n-π* transitions. asianpubs.org Another study on complex triazine systems reported absorption peaks around 250 nm due to aromatic double bonds and near 330 nm for π to π* transitions. tsijournals.com While specific absorption maxima for the parent this compound are not detailed in the available literature, its UV-Vis spectrum is expected to show characteristic absorptions in the UV region consistent with its aromatic and heterocyclic structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. researchgate.netsolubilityofthings.com Studies have successfully determined the crystal structure of this compound, revealing detailed information about bond lengths, bond angles, and intermolecular interactions. researchgate.netsolubilityofthings.com

The crystal packing is stabilized by a network of hydrogen bonds and π–π stacking interactions. solubilityofthings.com The molecular structure features both intermolecular and intramolecular hydrogen bonds. solubilityofthings.com The amine group participates in intermolecular hydrogen bonding (N-H···N), linking adjacent molecules and contributing significantly to the stability of the crystal lattice. solubilityofthings.com

Table 4: Hydrogen Bond Geometry in Crystalline this compound solubilityofthings.com

| Bond | Type | Distance (Å) |

|---|---|---|

| N1−H1A···N3 | Intermolecular | 2.347 |

| N1−H1B···N4 | Intermolecular | 2.300 |

| C5−H5···N3 | Intramolecular | 2.475 |

These detailed structural analyses confirm that the molecular geometry optimized by theoretical methods, such as Density Functional Theory (DFT), is consistent with the crystal structure determined experimentally by X-ray diffraction. researchgate.net

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

The definitive molecular structure of this compound has been determined using single-crystal X-ray diffraction. researchgate.nettandfonline.com This powerful analytical technique provides the precise coordinates of each atom within the crystal's unit cell, allowing for the unambiguous confirmation of its chemical structure and the detailed measurement of bond lengths and angles.

A 2023 study by Gong et al. successfully synthesized the compound and analyzed its structure with single-crystal X-ray diffraction, confirming the connectivity of the phenyl group to the 1,3,5-triazine ring at the 4-position and the amine group at the 2-position. tandfonline.comresearchgate.net The compound is known to be a crystalline solid at room temperature. solubilityofthings.com While the study confirms the use of this method for precise structural analysis, the specific crystallographic data from this definitive study are not publicly available in the reviewed literature. For illustrative purposes, a standard table for crystallographic data is shown below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈N₄ |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Temperature (K) | Data not available |

Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, CH-π Interactions)

The arrangement of molecules in the solid state, known as molecular packing, is dictated by a variety of intermolecular forces. For this compound, the packing is reported to be dominated by hydrogen bonds. researchgate.netiucr.org These interactions are crucial for the stability of the crystal structure.

The primary hydrogen bonds are formed by the amine group (-NH₂), which acts as a hydrogen bond donor, and the nitrogen atoms within the triazine ring, which act as acceptors. This typically results in the formation of robust N-H···N hydrogen bonds, linking adjacent molecules into larger supramolecular assemblies. In related triazine structures, these interactions form layers or complex three-dimensional networks. iucr.org

In addition to strong hydrogen bonding, weaker interactions such as C-H···π interactions are also anticipated. iucr.orgroyalsocietypublishing.org These can occur between the hydrogen atoms of the phenyl ring of one molecule and the π-electron system of the aromatic triazine or phenyl ring of a neighboring molecule, further stabilizing the crystal packing. A detailed analysis of these interactions, including precise distances and angles, is derived from the single-crystal X-ray diffraction data.

| Donor (D) - H ··· Acceptor (A) | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| N-H···N | Data not available | Data not available | Data not available | Data not available |

| C-H···π | Data not available | Data not available | Data not available | Data not available |

Conformational Analysis in Solid State

Conformational analysis of this compound in the solid state focuses on the molecule's three-dimensional shape, particularly the rotational orientation of the phenyl group relative to the triazine ring. researchgate.netresearchgate.net This relationship is typically defined by the dihedral angle between the planes of the two rings.

Studies combining X-ray diffraction data with theoretical calculations using Density Functional Theory (DFT) have been conducted to analyze the compound's conformation. researchgate.nettandfonline.com The results indicate that the molecular structure optimized by DFT calculations is consistent with the crystal structure determined experimentally. researchgate.netiucr.org This consistency between theoretical and experimental results provides a high degree of confidence in the determined solid-state conformation. The specific dihedral angle determines the extent of planarity of the molecule, which can influence electronic properties and molecular packing. In many phenyl-substituted triazines, a significant twist is observed between the aromatic rings to minimize steric hindrance.

Computational Chemistry and Theoretical Investigations of 4 Phenyl 1,3,5 Triazin 2 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method used to investigate the structural and electronic properties of molecules. irjweb.comnih.gov It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 4-Phenyl-1,3,5-triazin-2-amine. DFT calculations can predict various molecular characteristics, providing insights that are often in close agreement with experimental data. researchgate.net

Geometric optimization is a fundamental DFT procedure used to determine the lowest energy, and therefore most stable, three-dimensional structure of a molecule. irjweb.com For this compound, calculations, typically using the B3LYP functional with a basis set such as 6-311G(d,p), are performed to predict key structural parameters. researchgate.netmdpi.com The process finds the molecular geometry that corresponds to a minimum on the potential energy surface.

The optimized structure confirms the planarity of the 1,3,5-triazine (B166579) ring and reveals the dihedral angle between the phenyl and triazine rings, which is typically calculated to be around 45-50° in similar structures. This angle is a result of the balance between conjugative effects, which favor planarity, and steric hindrance. The calculated bond lengths and angles generally show good consistency with values obtained from experimental X-ray diffraction studies on related triazine compounds. researchgate.netmdpi.com

Table 1: Representative Theoretical Structural Parameters for Phenyl-Triazine Scaffolds Note: These are typical values for related structures as determined by DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value | Source |

|---|---|---|---|

| Bond Length | C-N (triazine ring) | ~1.34 Å | irjweb.com |

| Bond Length | C-C (phenyl ring) | ~1.40 Å | mdpi.com |

| Bond Length | C(triazine)-C(phenyl) | ~1.48 Å | mdpi.com |

| Bond Length | C-NH2 | ~1.36 Å | irjweb.com |

| Bond Angle | N-C-N (triazine ring) | ~126° | irjweb.com |

| Bond Angle | C-N-C (triazine ring) | ~114° | irjweb.com |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.comresearchgate.net

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich phenyl ring and the amino group. In contrast, the LUMO is predominantly distributed over the electron-deficient 1,3,5-triazine ring. umich.edu This separation of orbitals indicates the potential for intramolecular charge transfer upon electronic excitation. The calculated energy gap for similar triazine structures is typically around 4.5 eV, suggesting good electronic stability. bohrium.com

Table 2: Representative Frontier Orbital Energies for a Phenyl-Triazine Scaffold Note: Values are illustrative based on DFT calculations for similar compounds.

| Parameter | Calculated Value (eV) | Source |

|---|---|---|

| E(HOMO) | -6.8 | |

| E(LUMO) | -2.3 | |

| Energy Gap (ΔE) | 4.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. nih.govymerdigital.com The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. mdpi.comresearchgate.net

In the MEP map of this compound, the most negative potential (red/yellow regions) is concentrated around the nitrogen atoms of the triazine ring due to their high electronegativity and lone pairs of electrons. mdpi.com These sites are the most likely to act as hydrogen bond acceptors. mdpi.com Conversely, the most positive potential (blue regions) is located on the hydrogen atoms of the amine group, identifying them as the primary sites for nucleophilic interaction and hydrogen bond donation. mdpi.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. irjweb.com Key indices include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S).

Chemical Hardness (η) measures resistance to change in electron configuration. A higher hardness value indicates greater stability. researchgate.net

Global Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electronegativity (χ) describes the ability of the molecule to attract electrons.

These parameters are calculated using the following formulas:

η = (ELUMO - EHOMO) / 2

S = 1 / (2η)

χ = - (EHOMO + ELUMO) / 2

μ = -χ

Calculations for related triazine compounds show that they possess high chemical hardness, which correlates with the significant HOMO-LUMO gap and confirms their high chemical stability. solubilityofthings.comroyalsocietypublishing.org

Table 3: Representative Global Reactivity Indices Note: Illustrative values based on typical HOMO/LUMO energies for related compounds.

| Reactivity Index | Symbol | Typical Calculated Value | Source |

|---|---|---|---|

| Chemical Hardness | η | 2.25 eV | researchgate.net |

| Global Softness | S | 0.22 eV⁻¹ | irjweb.com |

| Electronegativity | χ | 4.55 eV | researchgate.net |

| Chemical Potential | μ | -4.55 eV | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Natural Bond Orbital (NBO) Analysis for Hyper-conjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and delocalization effects, such as hyperconjugation. nih.goveurjchem.com It examines the interactions between filled (donor) and empty (acceptor) orbitals and calculates the associated stabilization energy, E(2). tandfonline.com A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule.

Molecular Dynamics and Monte Carlo Simulations

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior of molecules and their interactions within a larger system. royalsocietypublishing.org

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time, providing information on its flexibility and interactions with solvent molecules or biological receptors. nih.govnih.gov

Monte Carlo (MC) simulations are particularly useful for studying adsorption phenomena. royalsocietypublishing.orgnih.gov For related triazine derivatives, MC simulations have been used to investigate their adsorption onto metal surfaces. These studies calculate the adsorption energy, which indicates the strength of the interaction between the inhibitor molecule and the surface, providing a theoretical basis for applications such as corrosion inhibition. royalsocietypublishing.orgnih.gov The simulations often show that the triazine molecule adsorbs in a near-parallel orientation to the surface to maximize contact.

Adsorption Behavior and Surface Interactions (e.g., Corrosion Inhibition)

Computational studies, particularly those employing Density Functional Theory (DFT) and Monte Carlo simulations, have become instrumental in elucidating the adsorption behavior of triazine derivatives on metal surfaces, a key aspect of their application as corrosion inhibitors. While direct computational studies on this compound are not extensively documented, research on structurally similar N-phenyl-s-triazine derivatives provides significant insights into the governing principles of their surface interactions and inhibitive properties.

Theoretical investigations on derivatives such as 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine (PTA-1) and its substituted analogues reveal that these molecules act as mixed-type inhibitors, meaning they affect both anodic and cathodic electrochemical reactions. royalsocietypublishing.orgnih.gov The adsorption of these inhibitors on steel surfaces is a spontaneous process, as indicated by the negative values of the free energy of adsorption (ΔG°ads), and typically follows the Langmuir or Frumkin adsorption models. royalsocietypublishing.orgnih.gov The mechanism involves both physical adsorption (physisorption) due to electrostatic interactions between the protonated inhibitor and the charged metal surface, and chemical adsorption (chemisorption) involving electron transfer from the inhibitor molecule to the vacant d-orbitals of the iron atoms. royalsocietypublishing.orgresearchgate.net

Quantum chemical calculations are used to correlate the electronic properties of the inhibitor molecules with their inhibition efficiency (IE%). Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are crucial. A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, enhancing adsorption and inhibition efficiency. A lower ELUMO suggests a higher capacity to accept electrons from the metal.

Monte Carlo simulations further illuminate the adsorption process by modeling the interaction between the inhibitor and the metal surface. For a series of N-phenyl-s-triazine derivatives, simulations showed that molecules with electron-donating groups had higher negative adsorption energies (dE ads/dN i), indicating stronger and more stable adsorption on the steel surface, which correlated well with experimental inhibition efficiencies. royalsocietypublishing.orgnih.gov For instance, the adsorption energy for N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2) was calculated to be -439.73 kcal mol⁻¹, higher than that of the unsubstituted phenyl derivative PTA-1 (-428.73 kcal mol⁻¹), consistent with its superior inhibition performance. royalsocietypublishing.orgnih.gov Similarly, for another set of derivatives, the energy associated with the metal/adsorbate arrangement was higher for the bromo-substituted compound (-380.91 kcal mol⁻¹) compared to its unsubstituted counterpart (-371.64 kcal mol⁻¹), again aligning with experimental findings. nih.govnih.govresearchgate.net

The presence of multiple nitrogen atoms in the triazine ring, along with other heteroatoms (like oxygen in morpholino groups or other nitrogen atoms in pyrazole (B372694) rings) and the π-electrons of the aromatic rings, serve as active centers for adsorption onto the metal surface, effectively blocking the corrosive agents. researchgate.netacs.org

| Compound | Concentration (ppm) | IE% (Experimental) | Adsorption Energy (dE ads/dN i, kcal/mol) | Adsorption Isotherm | Reference |

|---|---|---|---|---|---|

| 4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine (PTA-1) | 175 | 79.0% | -428.73 | Langmuir, Frumkin | royalsocietypublishing.orgnih.gov |

| N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2) | 120 | 96.5% | -439.73 | Langmuir, Frumkin | royalsocietypublishing.orgnih.gov |

| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (PTA-3) | 120 | 93.4% | -436.62 | Langmuir, Frumkin | royalsocietypublishing.orgnih.gov |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine | 100 | 97.8% | -371.64 | Langmuir | nih.govnih.govacs.org |

| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | 80 | 98.5% | -380.91 | Temkin | nih.govnih.govacs.org |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The gauge-invariant atomic orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted approach for calculating NMR shielding tensors and, subsequently, chemical shifts. modgraph.co.uk These theoretical predictions are invaluable for structure verification, signal assignment in complex spectra, and understanding the relationship between electronic structure and spectroscopic properties.

For 1,3,5-triazine derivatives, DFT calculations have been shown to accurately predict both ¹H and ¹³C NMR chemical shifts. semanticscholar.orgbohrium.com Studies involving complex triazine structures demonstrate a strong linear correlation between the experimentally observed chemical shifts and the values calculated using the GIAO method at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). modgraph.co.uksemanticscholar.org

In a study on s-triazine derivatives incorporating pyrazole and piperidine (B6355638) moieties, the calculated ¹H and ¹³C NMR chemical shifts showed excellent correlation with experimental data, with R² values ranging from 0.938 to 0.997. semanticscholar.org Such high accuracy allows for the confident assignment of protons and carbons in the triazine core, as well as in the various substituent groups. The calculations can account for the electronic effects of different substituents on the chemical environment of each nucleus.

While specific calculated NMR data for this compound is not widely published, the established methodologies can be applied. The process involves first optimizing the molecular geometry of the compound at a specific level of DFT, followed by the GIAO calculation to obtain the absolute shielding values. These are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions for amine compounds is generally high, often within an RMS error of 0.1-0.2 ppm for ¹H shifts, although larger deviations can occur for labile NH protons due to solvent effects and hydrogen bonding, which are challenging to model perfectly. modgraph.co.uk

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Reference |

|---|---|---|---|

| Triazine C2/C6 | 165.4 | 168.2 | semanticscholar.org |

| Triazine C4 | 163.9 | 165.1 | semanticscholar.org |

| Phenyl C1 (ipso) | 138.1 | 140.3 | semanticscholar.org |

| Phenyl C2/C6 | 129.5 | 130.1 | semanticscholar.org |

| Phenyl C3/C5 | 124.6 | 125.5 | semanticscholar.org |

| Phenyl C4 | 122.9 | 123.8 | semanticscholar.org |

Data is for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine. semanticscholar.org

In Silico Pharmacokinetic and Pharmacodynamic Modeling (Excluding Toxicity)

In silico ADME modeling is a critical component of modern drug discovery, allowing for the early-stage prediction of a compound's pharmacokinetic properties. Computational tools are used to estimate parameters that determine how a drug is handled by the body, including its absorption, distribution, metabolism, and excretion. For this compound and its derivatives, these predictions help assess their potential as drug candidates. rsc.org

Studies on various s-triazine derivatives have utilized computational software to predict their drug-likeness based on key physicochemical properties. nih.govmdpi.com These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs should generally have a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

For example, in silico ADME analyses of anticancer phenylamino-s-triazine derivatives showed that the compounds generally exhibited favorable drug-like profiles. rsc.org Similarly, a study on antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines, which are structurally related to the triazine , used the QikProp program to calculate ADME parameters. nih.gov The results for the lead compound indicated satisfactory physicochemical properties, suggesting good potential for oral bioavailability. nih.gov In silico ADME studies on other bioactive triazine derivatives have also revealed favorable properties, supporting their potential for further development. mdpi.commdpi.com

These predictive models provide valuable, albeit preliminary, data on a compound's likely behavior in a biological system. For this compound, one would expect a profile consistent with a small, relatively lipophilic molecule, with predictions guiding potential structural modifications to optimize its pharmacokinetic properties.

| Compound Class | Molecular Weight (g/mol) | logP (Lipophilicity) | H-bond Donors | H-bond Acceptors | Lipinski Violations | Reference |

|---|---|---|---|---|---|---|

| Antitrypanosomal Pyrimidine | 276.32 | 2.86 | 1 | 4 | 0 | nih.gov |

| Anticancer Phenylamino-s-triazine (Example 1) | 369.49 | 3.21 | 2 | 6 | 0 | rsc.org |

| Anticancer Phenylamino-s-triazine (Example 2) | 383.52 | 3.58 | 2 | 6 | 0 | rsc.org |

| Anticancer Morpholino-s-triazine (Example 1) | 410.89 | 3.64 | 1 | 6 | 0 | mdpi.com |

| Anticancer Morpholino-s-triazine (Example 2) | 494.02 | 4.55 | 1 | 7 | 0 | mdpi.com |

Note: The data presented is for structurally related compounds to illustrate the typical predicted ADME profile for this class of molecules.

Reactivity Mechanisms and Fundamental Organic Transformations Involving the 4 Phenyl 1,3,5 Triazin 2 Amine Moiety

Mechanistic Insights into Nucleophilic Substitutions on the Triazine Ring

The 1,3,5-triazine (B166579) ring is an electron-deficient heterocycle, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of substituted triazines is a cornerstone of their extensive use as synthons in materials science and medicinal chemistry. researchgate.net The substitution pattern on the triazine ring is crucial, as existing groups can modulate the reactivity of the remaining positions.

The mechanism of nucleophilic substitution on the triazine ring typically proceeds via a two-step addition-elimination sequence, known as the SN(AE) mechanism. scispace.com In this pathway, a nucleophile attacks an unsubstituted carbon atom on the triazine ring, forming a tetrahedral intermediate known as a Meisenheimer complex. Subsequent elimination of a leaving group re-establishes the aromaticity of the ring, yielding the substituted product.

However, under specific conditions, particularly with strong nucleophiles like the amide ion (KNH₂ in liquid NH₃), an alternative pathway known as the SN(ANRORC) mechanism can occur. scispace.com This acronym stands for Addition of Nucleophile, Ring Opening, and Ring Closure. In this mechanism, the nucleophile adds to the ring, but instead of a simple elimination, the triazine ring opens to form an open-chain intermediate. This intermediate then re-closes in a different manner to expel a different fragment, leading to the final aminated product. scispace.com

Studies on the amination of 2-X-4,6-diphenyl-1,3,5-triazines (where X can be H, Cl, or SCH₃) provide significant insight into the potential reactivity of the 4-phenyl-1,3,5-triazin-2-amine moiety. scispace.com Research has demonstrated that both SN(AE) and SN(ANRORC) mechanisms can operate, with the dominant pathway depending on the nature of the leaving group and the reaction conditions. For instance, the amination of 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) with KNH₂ in liquid ammonia (B1221849) proceeds via a combination of both mechanisms, with the ratio influenced by the concentration of the potassium amide. scispace.com In contrast, the reaction with liquid ammonia alone tends to favor the SN(AE) process. scispace.com The amination of 2-(methylthio)-4,6-diphenyl-1,3,5-triazine was shown to proceed almost entirely through the SN(ANRORC) mechanism. scispace.com

The general principles of reactivity are often derived from the sequential substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on cyanuric chloride exhibit temperature-dependent reactivity, allowing for the stepwise and controlled introduction of different nucleophiles. troindia.in The first substitution is often exothermic and can be performed at low temperatures (0–5 °C), the second occurs at room temperature, and the third requires elevated temperatures. troindia.inchim.it This differential reactivity provides a versatile route to unsymmetrically substituted triazines.

Cycloaddition and Cyclocondensation Pathways

Cyclocondensation reactions are fundamental to the synthesis of the 1,3,5-triazine core itself. A prevalent and environmentally conscious method for preparing 2,4-diamino-6-substituted-1,3,5-triazines, including the this compound moiety, involves the reaction of cyanoguanidine (dicyandiamide) with the corresponding nitrile (in this case, benzonitrile). chim.itresearchgate.net This reaction is often facilitated by microwave irradiation, which significantly reduces reaction times and the need for solvents, aligning with the principles of green chemistry. researchgate.net

The 1,3,5-triazine ring can also participate in cycloaddition reactions, although its inherent aromaticity makes it less reactive than its 1,2,4- or 1,2,3-triazine (B1214393) isomers in typical Diels-Alder reactions. However, mechanistic studies on related azine systems provide valuable insights. The reaction between 1,2,3-triazines and amidines to form 1,3,5-triazines showcases a relevant transformation pathway. acs.org This reaction does not follow a conventional Diels-Alder/retro-Diels-Alder sequence. Instead, it proceeds through a stepwise addition/N₂ elimination/cyclization mechanism. acs.org The rate-determining step is the initial nucleophilic attack of the amidine onto the azine ring, followed by a highly exothermic retro-Diels-Alder reaction involving the elimination of dinitrogen gas. acs.org

Multicomponent reactions offer another efficient pathway to complex triazine structures. For example, 2-(4-amino-6-phenyl-5,6-dihydro-1,3,5-triazin-2(1H)-ylidene)malononitrile can be synthesized in a one-pot reaction from (E)-1-[amino(1H-pyrazol-1-yl)methylene]guanidinium chloride, benzaldehyde, and malononitrile. nih.gov This highlights how the core structure can be assembled through the convergence of multiple reactants in a single step.

C-H Activation Reactions

Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions. The this compound moiety is a suitable substrate for such transformations, particularly for C-H activation on the phenyl ring, directed by the triazine core or its substituents.

A notable example is the ruthenium-catalyzed oxidative annulation of N-phenyl triazines with alkynes to produce N-(2-triazine)indoles. mdpi.com In this reaction, the triazine ring system acts as a directing group, facilitating the ortho-C-H activation of the phenyl ring. The proposed mechanism involves the formation of a ruthenacycle intermediate through a concerted metalation-deprotonation (CMD) pathway. mdpi.com This intermediate then undergoes insertion of the alkyne, followed by reductive elimination to furnish the final indole (B1671886) product. The reaction demonstrates good functional group tolerance and yields.

| Triazine Substrate (1) | Alkyne Substrate (2) | Product | Yield (%) |

|---|---|---|---|

| N²,N²-dimethyl-N⁴-phenyl-1,3,5-triazine-2,4-diamine | 1,2-diphenylethyne | N-(2-(4-(dimethylamino)-1,3,5-triazin-2-yl)phenyl)-2,3-diphenyl-1H-indole | 74 |

| 4-morpholino-N-phenyl-1,3,5-triazin-2-amine | 1,2-diphenylethyne | N-(2-(4-morpholino-1,3,5-triazin-2-yl)phenyl)-2,3-diphenyl-1H-indole | 95 |

| 4-(4-methylpiperazin-1-yl)-N-phenyl-1,3,5-triazin-2-amine | 1,2-diphenylethyne | N-(2-(4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl)phenyl)-2,3-diphenyl-1H-indole | 90 |

| N²,N²,6-trimethyl-N⁴-phenyl-1,3,5-triazine-2,4-diamine | 1,2-diphenylethyne | N-(2-(4-(dimethylamino)-6-methyl-1,3,5-triazin-2-yl)phenyl)-2,3-diphenyl-1H-indole | 86 |

This methodology represents a powerful strategy for elaborating the this compound scaffold, directly linking the phenyl ring to new heterocyclic systems through C-H activation.

Role of Intermolecular Interactions in Reaction Dynamics and Self-Assembly

The this compound moiety is an excellent building block in supramolecular chemistry due to its capacity for forming multiple, specific, and directional non-covalent interactions. researchgate.net The amino group provides hydrogen bond donors (N-H), while the nitrogen atoms within the triazine ring act as hydrogen bond acceptors. chim.it This donor-acceptor pattern facilitates robust self-assembly into predictable and ordered supramolecular architectures.

X-ray crystallographic studies of 2,4-diamino-6-phenyl-1,3,5-triazine reveal intricate hydrogen-bonding networks. researchgate.net The N-H···N interactions are the dominant force, connecting molecules into higher-order structures. chim.itresearchgate.net Depending on the substituents and crystallization conditions, these interactions can give rise to a variety of patterns, including one-dimensional ribbons, two-dimensional sheets (such as pseudo-honeycomb networks or corrugated layers), and complex three-dimensional frameworks. chim.itresearchgate.net For example, in the crystal structure of 2,4-diamino-6-phenyl-1,3,5-triazine, molecules are connected through double N-H---N hydrogen bonds, which in turn form a 3D network. chim.it

These self-assembly properties are not merely structural curiosities; they are crucial for designing materials with specific functions, including molecular recognition, catalysis, and the development of ordered organic solids. researchgate.netacs.org

| Interaction Type | Contribution (Molecule I) | Contribution (Molecule II) |

|---|---|---|

| N···H / H···N | 38.3% | 35.0% |

| H···H | 28.2% | 27.0% |

| C···H / H···C | 23.4% | 26.3% |

Note: Data is for 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile, a structurally related compound.

Advanced Applications in Materials Science and Supramolecular Chemistry

Development of Polymeric Materials and Dyes

The 1,3,5-triazine (B166579) ring is a fundamental component in the creation of various polymeric materials and dyes. The controlled, stepwise substitution of chlorine atoms on cyanuric chloride with different nucleophiles allows for the synthesis of a wide array of both symmetrical and non-symmetrical 1,3,5-triazines. chim.itmdpi.com This versatility extends to the incorporation of the 4-phenyl-1,3,5-triazin-2-amine moiety into polymer backbones.

Aromatic poly(1,3,5-triazine-ether)s have been synthesized through the polycondensation of difluoro-functionalized aromatic 1,3,5-triazine monomers with bisphenols. acs.org These polymers exhibit excellent thermal stability and are amorphous, with high glass transition temperatures. acs.org The presence of the phenyl group can enhance π-π stacking interactions, a desirable property in materials for organic light-emitting diodes (OLEDs). Furthermore, the triazine unit's electron-deficient nature makes these materials potential candidates for electron injecting and hole blocking layers in LEDs. acs.org

In the realm of dyes, the phenyl group attached to the triazine ring can enhance light absorption properties. solubilityofthings.com Triazine derivatives are integral to certain types of bifunctional reactive dyes, where the triazine group can increase the dye's substantivity, leading to improved exhaustion and fixation on fabrics like cotton. scialert.net Stilbene-triazine derivatives, for instance, are used as fluorescent brightening agents. researchgate.net

Supramolecular Assembly and Host-Guest Chemistry

The 1,3,5-triazine unit is a key functional group in host-guest chemistry, primarily due to its capacity to form organized aggregates through strong, simultaneous hydrogen bonds. mdpi.com The specific arrangement of nitrogen atoms in the triazine ring and the presence of the amino group in this compound make it an excellent candidate for constructing intricate supramolecular structures.

The self-assembly of triazine derivatives through multiple hydrogen bonds is a well-studied phenomenon. researchgate.net These interactions can lead to the formation of one-, two-, or three-dimensional polymeric networks. researchgate.net For example, a novel helicate has been prepared from the self-assembly of subcomponents including a C3-symmetric triamine derived from 1,3,5-triazine. scielo.brscispace.com This helicate demonstrated host-guest interactions with aromatic guests, which were investigated using NMR and UV-Vis spectroscopy. scielo.brscispace.com The study of these interactions is crucial for understanding the mechanisms of molecular recognition and the development of chemical sensors. scielo.brscispace.com

Hydrogen Bond Networks in Solid State and Solution

The crystal structures of 2,4-diamino-6-substituted-1,3,5-triazines, including the phenyl derivative, reveal the formation of extensive hydrogen-bonded networks. chim.it These molecules often crystallize with multiple independent molecules in the asymmetric unit, leading to complex secondary structures. chim.it Ribbons are a common motif, where molecules are connected through double N–H···N hydrogen bonds. chim.it These ribbons can then be further linked by the remaining amino-N(triazine) bonds to create a three-dimensional network. chim.it

In the cocrystal of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid, the triazine molecules form base pairs via N—H···N hydrogen bonds, creating a supramolecular ribbon. researchgate.net Each triazine molecule also interacts with the carboxyl group of a sorbic acid molecule through N—H···O and O—H···N hydrogen bonds. researchgate.net The study of these hydrogen-bonding patterns is essential for the rational design of crystalline materials with desired properties.

Design of Templates for Multidimensional Crystal Engineering

The predictable hydrogen-bonding patterns of 2,4-diamino-1,3,5-triazine derivatives make them valuable synthons in crystal engineering. researchgate.net The interactions between these molecules can vary from pseudo-honeycomb networks to corrugated rosette layers, depending on the substituents. researchgate.net The structural aspects of triazine derivatives are pivotal in designing new compounds with specific physical characteristics. evitachem.com

For instance, the crystal structure of a compound containing a 2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine molecule revealed hydrogen bonding interactions that result in a three-dimensional network. evitachem.com Such detailed structural information is fundamental to understanding material properties and for the custom design of functional materials involving intermolecular interactions. researchgate.net The ability to control the self-assembly process allows for the creation of materials with potential applications in catalysis, anion recognition, and electronics. researchgate.net

Corrosion Inhibition Applications and Adsorption Mechanisms

Derivatives of 1,3,5-triazine have been investigated as effective corrosion inhibitors for metals such as carbon steel in acidic environments. royalsocietypublishing.orgnih.govnih.gov The inhibition efficiency of these compounds is attributed to the cumulative effect of the triazine core and other functional groups present in the molecule. royalsocietypublishing.orgnih.gov The presence of heteroatoms like nitrogen, as well as aromatic rings, facilitates the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer. royalsocietypublishing.org

The adsorption process, which is the initial step in the inhibition mechanism, can involve both physical and chemical interactions. royalsocietypublishing.orgnih.gov Physical adsorption occurs due to electrostatic forces between the charged metal surface and the inhibitor molecules, while chemical adsorption involves the transfer of electrons from the inhibitor to the metal, forming a coordinate-type bond. bohrium.com The adsorption of triazine derivatives often follows the Langmuir or Frumkin adsorption isotherms. royalsocietypublishing.orgnih.gov

Potentiodynamic polarization studies have shown that s-triazine derivatives can act as mixed-type inhibitors, meaning they retard both the anodic metal dissolution and the cathodic hydrogen evolution reactions. royalsocietypublishing.org The inhibition efficiency can be significantly high, with some derivatives showing over 90% efficiency at relatively low concentrations. royalsocietypublishing.orgnih.govnih.gov

Table 1: Corrosion Inhibition Efficiency of Triazine Derivatives

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Metal | Medium | Reference |

|---|---|---|---|---|---|

| PTA-1 | 175 | 79.0 | C-steel | 0.25 M H₂SO₄ | royalsocietypublishing.orgnih.gov |

| PTA-2 | 120 | 96.5 | C-steel | 0.25 M H₂SO₄ | royalsocietypublishing.orgnih.gov |

| PTA-3 | 120 | 93.4 | C-steel | 0.25 M H₂SO₄ | royalsocietypublishing.orgnih.gov |

| Compound 1 | 100 | 97.8 | C-steel | Acidic Solution | nih.gov |

| Compound 2 | 80 | 98.5 | C-steel | Acidic Solution | nih.gov |

Note: PTA-1 is 4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine. PTA-2 and PTA-3 are derivatives of PTA-1.

Optoelectronic and Photophysical Applications

The photophysical properties of 1,3,5-triazine derivatives have led to their exploration in various optoelectronic applications. researchgate.net The combination of donor and acceptor moieties within a single molecule can give rise to interesting photophysical phenomena. nih.gov The triazine ring often acts as an electron-accepting core. nih.gov

Derivatives of 1,3,5-triazine have been synthesized that exhibit large Stokes shifts and are thermally stable. researchgate.net Some have been used as host materials in the fabrication of highly efficient and color-stable organic light-emitting devices (OLEDs). researchgate.net The introduction of phenyl groups can enhance π-π interactions, which is beneficial for the performance of OLEDs.

Aggregation-Induced Emission (AIE) Characteristics and Mechanisms (e.g., Restricted Intramolecular Motions)

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.govorientjchem.org This effect is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. orientjchem.orgacs.org

Derivatives of 1,3,5-triazine have been shown to exhibit AIE characteristics. nih.govresearchgate.net For instance, a physically cross-linked hydrogel based on a phenyltriazine monomer displayed blue fluorescence upon formation, a property attributed to AIE mechanisms arising from polymer formation and intermolecular hydrogen bonds. acs.orgacs.org The restriction of intramolecular rotation of the phenyl rotors in the aggregated or solid state is a key factor in the AIE behavior of these compounds. ub.edu This property makes them promising candidates for applications in sensors, bioimaging, and smart materials. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-4-phenyl-1,3,5-triazine |

| Cyanuric chloride |

| 4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-1,3,5-triazin-2-amine |

| N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine |

| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine |

| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine |

| 2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine |

| Sorbic acid |

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

The 1,3,5-triazine core is a fundamental component in the design of materials for organic electronics due to its electron-deficient nature, which facilitates electron transport. capes.gov.brrsc.orgacs.org Derivatives of this compound are integral to creating sophisticated molecules for Organic Light-Emitting Diodes (OLEDs), particularly in phosphorescent OLEDs (PhOLEDs). rsc.org In this context, triazine-based compounds are widely employed as electron-transport materials (ETMs) and as host materials for phosphorescent emitters. capes.gov.bracs.org

The strategic design of these materials often involves linking the triazine core to various aromatic arms through its amino groups. mdpi.com For instance, bipolar host materials, which can achieve balanced charge injection and transport, have been synthesized using 1,3,5-triazine derivatives, leading to PhOLEDs with excellent performance and significantly reduced efficiency roll-off at high brightness. rsc.org Star-shaped 1,3,5-triazine derivatives have been developed as new electron transport-type host materials for highly efficient green PhOLEDs. capes.gov.brrsc.orgresearchgate.net The linkage of aryl substituents to the triazine core influences the material's properties; a meta-meta linkage can limit π-conjugation, resulting in high triplet energies, which is crucial for efficient confinement of triplet excitons on the emitter. capes.gov.brrsc.orgresearchgate.net

Research has shown that devices using a triazine-based host like 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) can achieve a high external quantum efficiency (ηext) of 17.5% and a power efficiency (ηp) of 59.0 lm/W. capes.gov.brrsc.orgresearchgate.net Similarly, 2,4,6-tris(carbazolo)-1,3,5-triazine (TRZ2) has been used as a host for the green emitter tris(2-phenylpyridine)iridium (B1451540) (Ir(ppy)3), demonstrating a high external quantum efficiency of approximately 10.2% due to its high triplet energy (2.81 eV), which effectively confines excitons. acs.org

In the realm of organic solar cells (OSCs), star-shaped molecules with a 1,3,5-triazine core are also considered promising building blocks for creating materials with interesting photophysical properties. sioc-journal.cn

| Compound/Material | Role in OLED/OSC | Key Performance Metric/Property |

| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | Electron Transport-type Host Material for PhOLEDs | ηext = 17.5%; ηp = 59.0 lm W−1; High triplet energy (2.80 eV) capes.gov.brrsc.orgresearchgate.net |

| 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) | Bipolar Host Material for PhOLEDs | Max. ηext = 14.4% (blue), 21.2% (green); High triplet energy (2.78 eV) rsc.org |

| 2,4,6-tris(carbazolo)-1,3,5-triazine (TRZ2) | Host for Ir(ppy)3 Emitter | ηext ≈ 10.2%; High triplet energy (2.81 eV) for exciton (B1674681) confinement acs.org |

| Star-shaped triphenylene-triazine derivatives (TPPTn) | Electroluminescent Material | Applied in a green OLED with a luminous efficiency of 7.41 lm/W sioc-journal.cn |

| 3-(4,6-diphenoxy-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPOTPCz) | Bipolar Host Material for PhOLEDs | High triplet energy (2.86 eV), promising for PhOLED applications rsc.org |

Nonlinear Optical (NLO) Materials

The this compound structure is a prototypical example of a D-π-A (Donor-π-Acceptor) system, which is a cornerstone for designing molecules with significant second- and third-order nonlinear optical (NLO) properties. In this molecule, the amine group acts as the electron donor (D), while the electron-deficient triazine ring serves as the acceptor (A), connected via the phenyl π-bridge. This intramolecular charge transfer character is crucial for achieving large molecular hyperpolarizability (β), a key parameter for NLO response. nih.govresearchgate.net

Research into triazine-based organic chromophores has confirmed their NLO potential. For example, novel D-π-A type chromophores synthesized from 2,4-diamino-6-phenyl-1,3,5-triazine demonstrated increased second harmonic generation (SHG) efficiency relative to the standard material, urea (B33335). nih.gov This indicates high molecular nonlinearity. nih.gov The SHG efficiency of ligands based on 2-phenylamino-1,3,5-triazine was found to be 0.4 times that of urea and 2.4 times that of KDP, which is attributed to the presence of the delocalized π-electron system of the triazine nucleus. wiley.com

Theoretical studies using Density Functional Theory (DFT) have further elucidated the NLO properties of triazine derivatives. researchgate.netnih.gov These studies investigate the first-order hyperpolarizability and have shown that parameters like a small HOMO-LUMO energy gap can indicate significant NLO characteristics. nih.gov The design of octupolar NLO materials based on 2,4,6-triaryloxy-1,3,5-triazines has also been explored, leveraging weak intermolecular forces to achieve noncentrosymmetric crystal packing necessary for second-order NLO effects. acs.org Furthermore, advanced NLO chromophores with two-dimensional structures incorporating polyoxometalate (POM) acceptors linked to a donor via phenyl-triazine bridges have shown exceptionally strong, off-diagonal NLO responses. acs.org

| Compound/Derivative Family | NLO Property Investigated | Key Finding |

| Derivatives of 2,4-diamino-6-phenyl-1,3,5-triazine | Second Harmonic Generation (SHG) | Increased SHG efficiency compared to urea, indicating high molecular nonlinearity. nih.gov |

| Ligand from 2-phenylamino-4,6-dichloro-1,3,5-triazine | Second Harmonic Generation (SHG) | SHG efficiency is 0.4 times that of urea and 2.4 times that of KDP. wiley.com |

| 2,4,6-Triaryloxy-1,3,5-triazines | Second-Order NLO (Octupolar) | Noncentrosymmetric crystal structures with measurable SHG powder signals achieved through crystal engineering. acs.org |

| Fused-triazine derivatives | First-order hyperpolarizability (β) | Small HOMO-LUMO energy gap suggests significant NLO characteristics. nih.gov |

| Arylimido-polyoxometalate (POM) derivatives with triazine linkage | First-order hyperpolarizability (β) | Strongly 2D, off-diagonal response with β0,zzz = 190 × 10–30 esu. acs.org |

Ultraviolet (UV) Absorbers and Photostabilization Strategies

Derivatives of 1,3,5-triazine are a significant class of UV absorbers, valued for their high performance, thermal stability, and photostability. partinchem.comgoogle.comsarex.com They are used to protect a wide range of materials, including polymers, coatings, and cosmetics, from degradation caused by UV radiation. google.comsarex.commdpi.com The core mechanism involves the triazine ring, often substituted with ortho-hydroxyphenyl groups, which effectively absorbs UV radiation and dissipates the energy harmlessly, often through reversible proton transfer mechanisms. mdpi.com

While this compound itself is a precursor, its derivatives are highly effective. For example, tris-biphenyl triazine is a broad-spectrum, highly photostable UV filter used in sun protection products. researchgate.netnih.gov Other commercial triazine UV absorbers, such as OMNISTAB UV 1577 and UV 1164, are compatible with numerous polymers like PET, PBT, PC, and nylon, offering excellent light and heat stability with minimal impact on the final product's color. partinchem.com The robust performance of these absorbers makes them suitable for high-end applications with stringent requirements. partinchem.com

Recent research has focused on designing novel nitrogen heteropolycyclic compounds, including tris- capes.gov.brrsc.orgnih.gov-triazolo- capes.gov.brtandfonline.comtandfonline.com-triazine derivatives, which show superior UV absorption performance compared to some commercially available absorbers. mdpi.com The presence of hydroxyl groups and an extended conjugated system in these molecules enhances their UV absorption intensity and broadens the absorption peaks. mdpi.com

| UV Absorber Type/Example | Key Structural Feature | Primary Application Area |

| Tris-biphenyl triazine | Biphenyl groups on a triazine core | Sunscreen and cosmetic formulations for broad-spectrum UV protection. researchgate.netnih.gov |

| OMNISTAB UV 1577 (2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-((hexyl)oxy)-phenol) | Hydroxyphenyl triazine derivative | High-performance polymers (PET, PBT, PC, PA, PS). partinchem.com |

| OMNISTAB UV 1164 (2-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol) | Substituted hydroxyphenyl triazine | Nylon, PVC, PET, PBT, ABS, PMMA, and other high-performance plastics. partinchem.com |

| Tris- capes.gov.brrsc.orgnih.gov-triazolo- capes.gov.brtandfonline.comtandfonline.com-triazine (TTT) derivatives | Fused triazole and triazine rings with hydroxyl groups | UV-resistant composite films with PVC. mdpi.com |

| Trisaryl-1,3,5-triazines | Ortho-hydroxyphenyl groups on the triazine ring | Stabilization of polymers, coatings, and photographic materials. google.com |

Liquid Crystalline Materials Development

The planar, rigid, and C3-symmetric structure of the 1,3,5-triazine ring makes it an excellent central core for the construction of discotic (disc-shaped) liquid crystals. sioc-journal.cntandfonline.comscispace.com These materials are of great interest for their potential applications in electronic devices due to their ability to self-organize into ordered columnar structures, which can act as one-dimensional charge transport pathways. sioc-journal.cnresearchgate.net

The this compound molecule can be considered a fundamental building block for more complex, star-shaped liquid crystalline materials. researchgate.net The general design strategy involves attaching flexible peripheral groups, such as long alkyl or alkoxy chains, to the rigid triazine core. scispace.comajchem-a.com This combination of a rigid core and flexible periphery induces the formation of mesophases upon heating or cooling.